Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
CAS No.: 94230-68-9
Cat. No.: VC16997856
Molecular Formula: C14H30K3NO6P2
Molecular Weight: 487.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94230-68-9 |
|---|---|
| Molecular Formula | C14H30K3NO6P2 |
| Molecular Weight | 487.63 g/mol |
| IUPAC Name | tripotassium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
| Standard InChI | InChI=1S/C14H33NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
| Standard InChI Key | AAZKHZZNNTUSSY-UHFFFAOYSA-K |
| Canonical SMILES | CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Introduction
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a complex organophosphorus compound classified as a bisphosphonate. This class of compounds is well-known for its applications in medicinal chemistry, particularly in the treatment of bone-related diseases such as osteoporosis and Paget's disease. The compound features a dodecylimino group, which contributes to its unique properties and potential therapeutic effects.
Synthesis and Characterization
The synthesis of tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves several chemical pathways that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like chromatography are often employed for purification.
Synthesis Pathways:
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Chemical Precursors: The synthesis typically starts with appropriate precursors that undergo condensation reactions.
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Reaction Conditions: Temperature, solvent, and reaction time are crucial for achieving high purity and yield.
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Purification Techniques: Chromatography is commonly used to purify the compound.
Mechanism of Action
The mechanism of action for tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate primarily involves inhibiting osteoclast-mediated bone resorption. By mimicking natural pyrophosphate, it binds to hydroxyapatite in bone tissue, leading to reduced osteoclast activity.
Biological Effects:
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Inhibition of Bone Resorption: Reduces osteoclast activity, which is beneficial in treating bone diseases.
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Improvement in Bone Mineral Density: Studies indicate an increase in bone mineral density, which is crucial for patients with osteoporosis.
Research Findings and Applications
Research on this compound highlights its potential as a therapeutic agent in treating metabolic bone diseases. The dodecylimino group introduces hydrophobic characteristics that may influence its biological activity and pharmacokinetics.
Applications:
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Medicinal Chemistry: Primarily used in the treatment of osteoporosis and Paget's disease.
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Pharmaceutical Research: Explored as a prodrug or therapeutic agent due to its ability to inhibit bone resorption.
Comparison with Similar Compounds
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates that share similar structures and mechanisms of action. For instance, tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate and tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate are related compounds with different alkyl chain lengths.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate | C₁₄H₃₁K₃N₁O₆P₂ | 468.52 | 50773-41-6 |
| Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate | C₉H₂₀K₃NO₆P₂ | 417.50 | 94230-79-2 |
| Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate | C₁₀H₂₅NK₃O₆P₂ | 431.53 | 94230-73-6 |
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